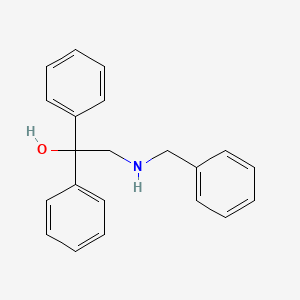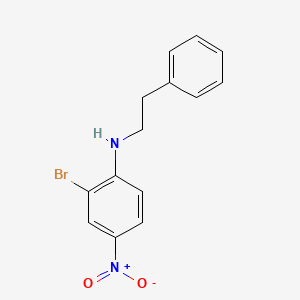![molecular formula C20H22N6O3 B3009194 2-[6-(2-Ethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide CAS No. 876670-43-8](/img/structure/B3009194.png)
2-[6-(2-Ethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
There is a mention of the introduction of the acyl group at N13 resulting in an intramolecular strain that leads to a short contact of 2.822 Å between the imino N1 atom of the bicyclic system and the carbonyl C23 atom of the acyl group .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Aplicaciones Científicas De Investigación
Coordination Chemistry and Antioxidant Activity
Coordination complexes constructed from pyrazole-acetamide derivatives, including those structurally related to the compound , have been synthesized and characterized, demonstrating significant antioxidant activity. This research highlights the potential of such compounds in the development of new antioxidants, with implications for therapeutic applications and material science (Chkirate et al., 2019).
Synthesis and Enzyme Inhibition
The synthesis of benzophenone tagged thiazolidinone analogs and their evaluation for xanthine oxidase inhibition and antioxidant properties illustrates the broader applicability of complex acetamide derivatives in developing enzyme inhibitors. This suggests potential research directions in understanding enzyme mechanisms and developing therapeutic agents (Lakshmi Ranganatha et al., 2014).
Glutaminase Inhibition for Cancer Therapy
Research on BPTES analogs, which share a conceptual similarity with the target compound in terms of complex molecular architecture, has identified potent inhibitors of kidney-type glutaminase. This enzyme is a therapeutic target in cancer, suggesting that structurally complex acetamides could be valuable in the development of cancer therapeutics (Shukla et al., 2012).
Propiedades
IUPAC Name |
2-[6-(2-ethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-5-13-8-6-7-9-14(13)25-11(2)12(3)26-16-17(22-19(25)26)23(4)20(29)24(18(16)28)10-15(21)27/h6-9H,5,10H2,1-4H3,(H2,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETVFQGZMSPREC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)N)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-(2-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,2R)-2-(Difluoromethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B3009112.png)
![Methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B3009113.png)
![5-(Cyclopentylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B3009115.png)
![6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3009117.png)


![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B3009121.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B3009122.png)

![2-(4-Chlorophenoxy)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-methylpropanamide](/img/structure/B3009127.png)
![ethyl 4-(2-(3-oxo-6-(m-tolylcarbamoyl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamido)benzoate](/img/structure/B3009128.png)


